molecular formula C20H22N2O2 B2653032 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide CAS No. 921998-67-6

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Cat. No.: B2653032
CAS No.: 921998-67-6
M. Wt: 322.408
InChI Key: BAMVDHLEYHMOFZ-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.408. The purity is usually 95%.
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Scientific Research Applications

Synthetic and Pharmacological Applications

Regioselective Synthesis
The regioselectivity of the N-ethylation reaction of related compounds has been extensively studied, revealing that N-1-alkylated-4-oxoquinoline derivatives exhibit significant pharmacological activities, including antibacterial and antiviral effects. The study by Batalha et al. (2019) employed Density Functional Theory (DFT) methods to investigate these reactions, providing insight into acid/base behavior and potential reaction paths (Batalha et al., 2019).

Antimicrobial Agents
Research has identified various quinoline derivatives as potential antimicrobial agents. Desai, Shihora, and Moradia (2007) synthesized new quinazolines, demonstrating significant antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Reversal of Multidrug Resistance
Compounds structurally related to the query chemical have been shown to reverse multidrug resistance (MDR) effectively. For instance, GF120918, an acridonecarboxamide derivative, has demonstrated the ability to sensitize resistant cancer cells to various chemotherapeutic agents, indicating its potential as an optimized inhibitor of MDR (Hyafil et al., 1993).

Antitumor Activities
Research on phenyl-substituted derivatives of "minimal" DNA-intercalating agents, such as N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide, has revealed in vivo antitumor activity, highlighting the significance of DNA association constants in determining biological activity (Atwell et al., 1989).

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-22-18-11-10-17(14-16(18)9-13-20(22)24)21-19(23)12-8-15-6-4-3-5-7-15/h3-7,10-11,14H,2,8-9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMVDHLEYHMOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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